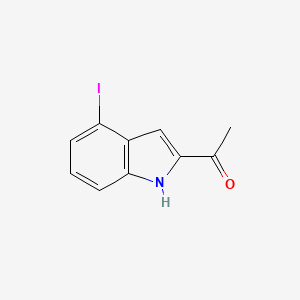
1-(4-Iodo-1H-indol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodo-1H-indol-2-yl)ethanone is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-(4-Iodo-1H-indol-2-yl)ethanone typically involves the iodination of an indole precursor. One common method includes the reaction of 1H-indole-2-yl ethanone with iodine in the presence of an oxidizing agent. The reaction conditions often involve the use of solvents like acetic acid or dichloromethane and may require heating to facilitate the reaction .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of production.
Chemical Reactions Analysis
1-(4-Iodo-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding indole derivatives with higher oxidation states. Reduction reactions can also be performed to modify the ethanone group or the indole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of indole derivatives with different functional groups.
Scientific Research Applications
1-(4-Iodo-1H-indol-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound is used in the study of biological pathways involving indole derivatives. It can act as a probe to investigate enzyme activities and receptor interactions.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-1H-indol-2-yl)ethanone is not fully elucidated, but it is believed to interact with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, influencing biological processes. The iodine atom may enhance the compound’s reactivity and binding affinity, contributing to its biological effects .
Comparison with Similar Compounds
1-(4-Iodo-1H-indol-2-yl)ethanone can be compared with other indole derivatives, such as:
1-(1H-Indol-2-yl)ethanone: Lacks the iodine atom, resulting in different reactivity and biological activity.
1-(1H-Indol-3-yl)ethanone: The position of the substituent on the indole ring affects its chemical properties and applications.
1-(4-Bromo-1H-indol-2-yl)ethanone:
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8INO |
|---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
1-(4-iodo-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H8INO/c1-6(13)10-5-7-8(11)3-2-4-9(7)12-10/h2-5,12H,1H3 |
InChI Key |
GCQQVERMUUJKAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


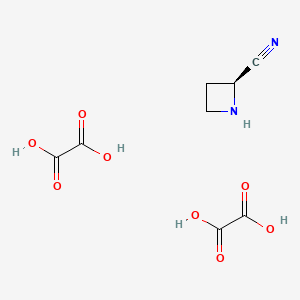
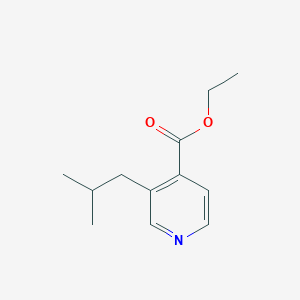
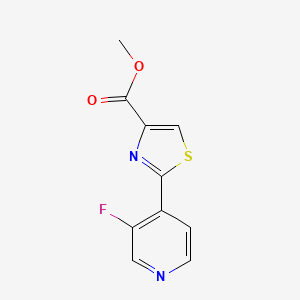
![6-Chloro-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/no-structure.png)
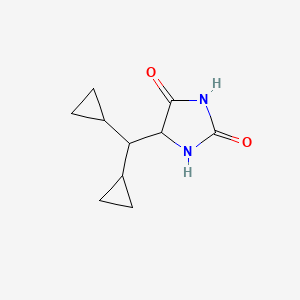
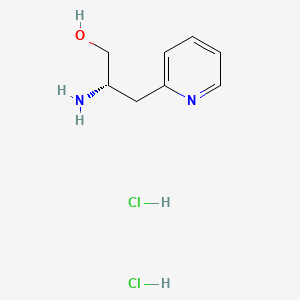
![5-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13671366.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13671373.png)
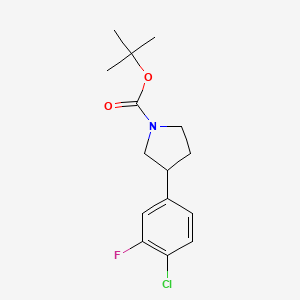
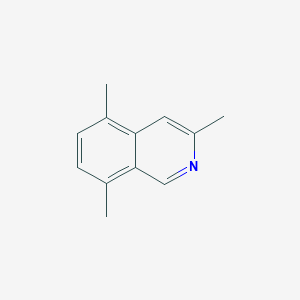
![2-Chloro-6-methoxybenzo[d]thiazol-7-amine](/img/structure/B13671421.png)

